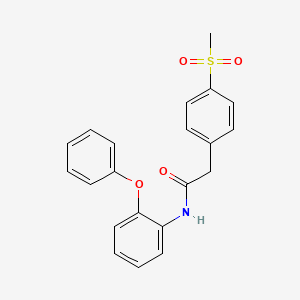

2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(methylsulfonyl)phenylamine with acetic anhydride to form 4-(methylsulfonyl)phenylacetamide.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-phenoxyphenylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.

Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of sulfonamides, including derivatives like 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide. These compounds have shown promise as inhibitors of enzymes such as:

- α-glucosidase : Important for carbohydrate metabolism, with implications in treating Type 2 Diabetes Mellitus (T2DM).

- Acetylcholinesterase : Relevant in the context of Alzheimer's Disease (AD), where inhibition can help increase acetylcholine levels in the brain .

Neuroprotective Effects

The phenoxy group present in the compound has been linked to neuroprotective effects. Studies indicate that compounds bearing this moiety can interact with N-methyl-D-aspartate receptors (NMDARs), potentially reducing neurodegeneration in models of brain injury .

Diabetes Management

The inhibition of α-glucosidase suggests that this compound may be useful in managing blood glucose levels post-meal, making it a candidate for diabetes treatment. The mechanism involves delaying carbohydrate absorption, thus controlling postprandial hyperglycemia.

Alzheimer’s Disease Treatment

By inhibiting acetylcholinesterase, this compound could enhance cognitive function and memory retention in patients suffering from Alzheimer's Disease. This effect is crucial as it addresses one of the core issues in AD: the depletion of acetylcholine due to excessive breakdown by acetylcholinesterase.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2-(4-(Methylsulfonyl)phenyl)acetamide: Lacks the phenoxyphenyl group, which may result in different biological activity.

N-(2-Phenoxyphenyl)acetamide:

Uniqueness: 2-(4-(Methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is unique due to the presence of both the methylsulfonyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Actividad Biológica

2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C22H22N2O4S

- Molecular Weight : 398.48 g/mol

The structure consists of a methylsulfonyl group attached to a phenyl ring, linked to an acetamide moiety that connects to another phenoxyphenyl group. This unique configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with the methylsulfonyl group have shown efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study reported that compounds with similar structural features inhibited the proliferation of glioma cells, demonstrating both cytotoxic and antiproliferative effects. The mechanism involved induction of apoptosis and inhibition of key signaling pathways such as AKT and mTOR .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been investigated. In vitro studies revealed that it could reduce pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases .

Case Study 1: Glioma Cell Line

In a controlled experiment, this compound was tested against U87 glioma cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like temozolomide.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing strong antibacterial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Modulation of Cell Signaling : It appears to interfere with cell signaling pathways that regulate inflammation and apoptosis.

- Membrane Disruption : In microbial cells, it may disrupt membrane integrity, leading to cell lysis.

Propiedades

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-27(24,25)18-13-11-16(12-14-18)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNVDSLTKNOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.